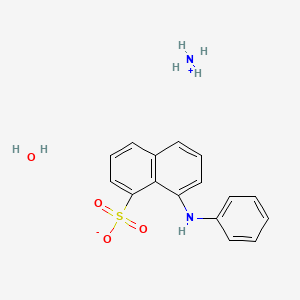

8-(Fenilamino)naftaleno-1-sulfonato de amonio xhidrato

Descripción general

Descripción

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is a chemical compound with the molecular formula C16H18N2O4S. It is commonly used in various scientific research applications due to its unique properties, particularly its fluorescence. This compound is often utilized as a fluorescent probe in biochemical and biophysical studies.

Aplicaciones Científicas De Investigación

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe with diverse applications across various fields. It is characterized by a sulfonate group attached to an aniline derivative of naphthalene, which contributes to its unique properties.

Scientific Research Applications

8-ANSA is widely used in scientific research because of its fluorescent properties. Its applications include:

- Chemistry It is used as a fluorescent probe to study molecular interactions and dynamics.

- Biology It is used in the study of protein folding and conformational changes. ANS can be used to study conformational changes induced by ligand binding in proteins . The fluorescence intensity of ANS increases when the dye binds to the hydrophobic regions of a protein . ANS has been used to monitor protein conformational changes by binding to the hydrophobic regions of a protein .

- Medicine It is utilized in diagnostic assays and imaging techniques.

- Industry It is applied in the development of fluorescent dyes and sensors.

Additional Applications

- Surface Hydrophobicity Determination 8-Anilinonaphthalene-1-sulfonic acid ammonium salt is used as a fluorescent probe to determine the surface hydrophobicity of zein hydrolysates .

- Interaction Studies A8ANS is a widely used fluorescent probe for studying interactions between biomolecules, particularly proteins and membranes. Its fluorescence properties change upon binding to hydrophobic environments, such as the interior of proteins or the lipid bilayer of membranes, which allows researchers to monitor protein folding, conformational changes, and protein-protein interactions.

- Membrane Biophysics Due to its sensitivity to the hydrophobic environment, A8ANS can be employed to assess membrane fluidity and dynamics. Its fluorescence intensity is inversely proportional to membrane fluidity. A more rigid membrane restricts A8ANS movement, leading to a higher fluorescence intensity. This property is valuable in studies on membrane biophysics and the effects of drugs or environmental factors on membrane fluidity.

- Molecular Assemblies Investigation ANS is commonly used as a fluorescence probe to investigate molecular assemblies of surfactants and amphiphilic polymers because a blue shift of the emission maximum indicates the fluorophore is located in less polar media .

- Inclusion Complex Formation ANS forms an inclusion complex with cyclodextrin. Such model systems are useful to mimic biological recognition and can be studied by measuring the change in fluorescence of free-ANS to complexed-ANS . When ANS enters the hydrophobic core of cyclodestrin, its fluorescence increases .

- Sodium-Selective Fiber-Optic Sensor Utilized in the reagent phase of a sodium-selective fiber-optic sensor . The reagent phase also contains a copper(II) polyelectrolyte, which binds to ANSA in the absence of sodium and quenches the fluorescence. In the presence of sodium, ANSA forms a cationic complex creating ion-pairs, causing it to fluoresce .

- Controlled Release ANS is often incorporated into di-block polymers and can be released by changes in the local environment (i.e., temperature, pH, etc.) .

Mecanismo De Acción

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .

Mode of Action

8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .

Biochemical Pathways

It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.

Result of Action

The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .

Action Environment

The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves dissolving 8-anilino-1-naphthalenesulfonic acid in a suitable solvent, followed by the addition of ammonium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate include:

- 8-anilino-1-naphthalenesulfonic acid

- 1-anilinonaphthalene-8-sulfonic acid ammonium salt

- 8-phenylamino-1-naphthalenesulfonic acid

Uniqueness

What sets ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate apart from similar compounds is its specific fluorescence properties and its ability to form stable complexes with various biomolecules. This makes it particularly useful in a wide range of scientific research applications .

Actividad Biológica

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, commonly referred to as ANS (8-anilino-1-naphthalenesulfonic acid ammonium salt), is a fluorescent probe widely utilized in biochemical research. Its unique properties make it particularly valuable for studying protein interactions, membrane dynamics, and conformational changes in biomolecules.

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.390 g/mol

- Melting Point : 242–244 °C

- Solubility : Soluble in water, which enhances its utility in biological assays.

Biological Activity Overview

ANS exhibits significant biological activities primarily due to its ability to interact with hydrophobic regions of proteins and membranes. This interaction is crucial for various applications in biochemistry and molecular biology.

Fluorescence Properties

The fluorescence intensity of ANS is sensitive to its environment:

- Hydrophobic Environment : Increased fluorescence intensity indicates binding to hydrophobic sites within proteins or lipid bilayers.

- Membrane Fluidity Assessment : A more rigid membrane environment restricts ANS movement, resulting in higher fluorescence intensity, making it a valuable tool for studying membrane dynamics and fluidity .

Applications in Research

- Protein Folding Studies :

- Membrane Dynamics :

- Interaction Studies :

Case Study 1: Protein Interaction Analysis

In a study examining the binding of ANS to TgFNR, researchers found that:

- ANS binds via both electrostatic and hydrophobic interactions at low pH.

- This binding induces partial unfolding of the protein, exposing buried hydrophobic regions that facilitate further interactions with other probes like Nile Red .

Case Study 2: Membrane Fluidity Measurement

A comparative analysis using ANS revealed:

- The fluorescence intensity was inversely related to membrane fluidity; increased rigidity resulted in heightened fluorescence.

- This property was utilized to assess the effects of various drugs on membrane dynamics, highlighting potential therapeutic implications .

Table 1: Comparison of Fluorescent Probes

| Probe Name | Structure Type | Unique Features |

|---|---|---|

| ANS | Sulfonic acid derivative | Sensitive to hydrophobic environments; used for protein studies |

| Nile Red | Hydrophobic dye | Primarily used for lipid staining |

| 1-NPN | Naphthalene derivative | Used for studying hydrophobic interactions |

Propiedades

IUPAC Name |

azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSOAGYLOWUTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.